molecular formula C15H13NO4 B2603997 Methyl 4-[(phenoxycarbonyl)amino]benzoate CAS No. 101097-65-8

Methyl 4-[(phenoxycarbonyl)amino]benzoate

Cat. No.: B2603997
CAS No.: 101097-65-8
M. Wt: 271.272
InChI Key: FNZKLMFKBJUXJW-UHFFFAOYSA-N
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Description

Methyl 4-[(phenoxycarbonyl)amino]benzoate is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . It is a solid at room temperature and is primarily used in research settings. This compound is known for its unique structure, which includes a benzoate ester and a phenoxycarbonyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(phenoxycarbonyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with phenyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(phenoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(phenoxycarbonyl)amino]benzoate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(phenoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with active sites, potentially inhibiting enzyme activity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(phenoxycarbonyl)amino]benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

methyl 4-(phenoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14(17)11-7-9-12(10-8-11)16-15(18)20-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZKLMFKBJUXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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